molecular formula C15H14N4O B11831167 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole

Cat. No.: B11831167
M. Wt: 266.30 g/mol
InChI Key: UHSJCZYIKSKKKT-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. The presence of both methoxybenzyl and phenyl groups in this compound enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole typically involves the reaction of 4-methoxybenzyl chloride with sodium azide, followed by cyclization with phenylhydrazine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
  • 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Comparison

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties compared to other similar compounds. The presence of both methoxybenzyl and phenyl groups further enhances its reactivity and potential applications. In contrast, similar compounds may have different functional groups or structural features, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-phenyltetrazole

InChI

InChI=1S/C15H14N4O/c1-20-14-9-7-12(8-10-14)11-19-15(16-17-18-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

UHSJCZYIKSKKKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3

Origin of Product

United States

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